molecular formula C6H11ClF3NO B2970648 2,2,2-Trifluoro-1-(pyrrolidin-3-yl)ethan-1-ol hydrochloride CAS No. 1613292-86-6

2,2,2-Trifluoro-1-(pyrrolidin-3-yl)ethan-1-ol hydrochloride

Cat. No.: B2970648
CAS No.: 1613292-86-6
M. Wt: 205.61
InChI Key: CZJZHAQYJZVJSZ-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(pyrrolidin-3-yl)ethan-1-ol hydrochloride is a chemical compound characterized by its trifluoromethyl group and a pyrrolidinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of 2,2,2-trifluoroethanol with pyrrolidin-3-ylamine under specific conditions. The reaction typically involves the use of a catalyst and controlled temperature to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to achieve high yields. The process involves careful monitoring of reaction parameters such as temperature, pressure, and reactant concentrations to ensure consistent quality and purity.

Chemical Reactions Analysis

Types of Reactions: 2,2,2-Trifluoro-1-(pyrrolidin-3-yl)ethan-1-ol hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, the compound is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group imparts unique chemical properties that are valuable in organic synthesis.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structural features make it suitable for probing biological systems.

Medicine: In the medical field, 2,2,2-trifluoro-1-(pyrrolidin-3-yl)ethan-1-ol hydrochloride is being investigated for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting various diseases.

Industry: The compound is also used in the chemical industry for the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new products and technologies.

Mechanism of Action

The mechanism by which 2,2,2-trifluoro-1-(pyrrolidin-3-yl)ethan-1-ol hydrochloride exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound's binding affinity to these targets, leading to its biological activity. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine

  • 1-Trifluoroacetyl piperidine

  • 2,2,2-Trifluoro-N-(2,2,2-trifluoroethyl)ethanamine

Uniqueness: 2,2,2-Trifluoro-1-(pyrrolidin-3-yl)ethan-1-ol hydrochloride stands out due to its specific structural features, such as the presence of the pyrrolidinyl group and the trifluoromethyl group. These features contribute to its unique chemical and biological properties, distinguishing it from other similar compounds.

Properties

IUPAC Name

2,2,2-trifluoro-1-pyrrolidin-3-ylethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3NO.ClH/c7-6(8,9)5(11)4-1-2-10-3-4;/h4-5,10-11H,1-3H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZJZHAQYJZVJSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C(C(F)(F)F)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1613292-86-6
Record name 2,2,2-trifluoro-1-(pyrrolidin-3-yl)ethan-1-ol hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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